molecular formula C28H33NO2 B12414874 N-Demethyl Mifepristone-d3

N-Demethyl Mifepristone-d3

Cat. No.: B12414874
M. Wt: 418.6 g/mol
InChI Key: IBLXOBHABOVXDY-CQZQNDRGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyl Mifepristone-d3, a deuterium-labeled stable isotope, is a crucial analytical standard in pharmaceutical and metabolic research. It serves as a primary metabolite of mifepristone and is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS. By incorporating three deuterium atoms, it provides nearly identical chromatographic behavior to the non-labeled analyte while allowing for distinct mass resolution, enabling highly precise and accurate quantification of mifepristone and its metabolites in complex biological matrices like plasma and urine. This application is vital for conducting detailed pharmacokinetic studies, understanding the drug's metabolic profile, and evaluating drug-drug interactions. Mifepristone itself is a well-characterized synthetic steroid with antagonistic activity against both the progesterone receptor (PR) and the glucocorticoid receptor (GR) [https://go.drugbank.com/drugs/DB00811]. Therefore, the use of this compound is essential for researchers investigating the disposition, bioavailability, and clearance of mifepristone in preclinical and clinical research settings. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

Molecular Formula

C28H33NO2

Molecular Weight

418.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-17-prop-1-ynyl-11-[4-(trideuteriomethylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1/i3D3

InChI Key

IBLXOBHABOVXDY-CQZQNDRGSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O

Origin of Product

United States

Preparation Methods

Overview of N-Demethyl Mifepristone-d3 Synthesis

This compound is synthesized through a multi-step process that begins with Mifepristone (RU-486). The critical steps include:

  • N-Demethylation : Removal of a methyl group from the dimethylamino moiety of Mifepristone.
  • Deuterium Incorporation : Introduction of a trideuteriomethyl group (-CD₃) at the demethylated nitrogen site.
  • Purification and Characterization : Isolation of the target compound and validation of structural integrity.

The N-demethylation reaction typically employs reagents such as cyanogen bromide (BrCN) or chloroformates under controlled conditions. Subsequent deuterium labeling is achieved using deuterated methylating agents like iodomethane-d3 (CD₃I) in the presence of a base.

Reaction Mechanism of N-Demethylation

The N-demethylation of Mifepristone proceeds via nucleophilic substitution. The dimethylamino group undergoes selective cleavage, facilitated by BrCN, which generates a carbamate intermediate. Hydrolysis of this intermediate yields the N-monodemethylated product, a precursor to this compound.

$$
\text{Mifepristone} + \text{BrCN} \rightarrow \text{Carbamate Intermediate} \xrightarrow{\text{H}2\text{O}} \text{N-Demethyl Mifepristone} + \text{CO}2 + \text{NH}_3
$$

Deuterium Labeling Strategy

Deuterium is introduced by reacting N-Demethyl Mifepristone with CD₃I in a deuterated solvent (e.g., DMSO-d6). The reaction exploits the nucleophilicity of the secondary amine, forming the trideuteriomethylated product:

$$
\text{N-Demethyl Mifepristone} + \text{CD}_3\text{I} \rightarrow \text{this compound} + \text{HI}
$$

Key Reagents and Reaction Conditions

Reagents for N-Demethylation

  • Cyanogen Bromide (BrCN) : Preferred for its selectivity and high yield in demethylation reactions.
  • Chloroethyl Chloroformate : Alternative reagent for industrial-scale synthesis, though less selective.

Deuterium-Labeling Agents

  • Iodomethane-d3 (CD₃I) : Ensures efficient incorporation of deuterium with minimal isotopic scrambling.
  • Deuterated Solvents : DMSO-d6 or THF-d8 to prevent proton exchange and maintain isotopic purity.

Optimized Reaction Parameters

Parameter Condition Source
Temperature 25–39°C
Reaction Time 4–6 hours (demethylation)
Solvent Tetrahydrofuran (THF) or DMSO-d6
Pressure Ambient (0.01–0.3 MPa for Grignard)

Analytical Techniques for Quality Control

Structural Validation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms deuterium incorporation and assesses isotopic purity (>98% in commercial samples).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (418.586 g/mol) and detects isotopic patterns.

Chromatographic Purity Assessment

  • Ultra-High-Performance Liquid Chromatography (UHPLC) : Quantifies impurities (<1%) using C18 columns and acetonitrile-water gradients.
  • Multiple Reaction Monitoring (MRM) : Detects trace metabolites and degradation products at sensitivities <1 ng/mL.

Comparative Analysis of Preparation Methods

Industrial vs. Laboratory-Scale Synthesis

Aspect Industrial Method (Patent CN102617691B) Laboratory-Scale Method (Vulcanchem)
Grignard Reagent Ethyl magnesium bromide Not required
Yield 94.3% (intermediate) 75–85% (final product)
Purity >99% (HPLC) >98% (NMR/MS)
Cost Lower (bulk reagents) Higher (deuterated solvents)

Challenges in Deuterium Incorporation

Isotopic dilution and proton exchange during synthesis can reduce deuterium content. Strategies to mitigate this include:

  • Using anhydrous conditions and deuterated solvents.
  • Minimizing reaction time and temperature fluctuations.

Applications and Implications of Synthesis Methods

Pharmacokinetic Studies

This compound serves as an internal standard in mass spectrometry, enabling precise quantification of Mifepristone metabolites in biological matrices. Its stability under physiological conditions makes it ideal for long-term metabolic tracking.

Chemical Reactions Analysis

Types of Reactions: N-Demethyl Mifepristone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacokinetic Studies

N-Demethyl Mifepristone-d3 is widely utilized as an internal standard in mass spectrometry-based assays. Its incorporation into pharmacokinetic studies allows researchers to:

  • Quantify Drug Levels : The deuterium labeling enhances the sensitivity and specificity of detection methods, facilitating accurate quantification of Mifepristone and its metabolites in biological samples.
  • Evaluate Metabolic Pathways : By tracking the degradation and conversion of Mifepristone in vivo, researchers can elucidate metabolic pathways and identify potential metabolites that may have therapeutic or adverse effects.

Therapeutic Efficacy Studies

Research has demonstrated that Mifepristone exhibits significant therapeutic effects beyond its traditional use as an abortifacient. This compound plays a vital role in evaluating these effects:

  • Post-Traumatic Stress Disorder (PTSD) : A study investigated the efficacy of Mifepristone in treatment-resistant PTSD patients, revealing substantial reductions in symptom severity when monitored with deuterium-labeled analogs .
  • Endocrine Disorders : Research into glucocorticoid receptor antagonism has highlighted the potential of Mifepristone in managing conditions like Cushing's syndrome. This compound aids in understanding pharmacodynamics by providing reliable data on drug interactions and receptor binding affinities.

Case Studies and Clinical Implications

Several case studies have underscored the utility of this compound in clinical research:

  • Case Study on PTSD : In a controlled trial involving three patients resistant to conventional therapies, Mifepristone administration led to significant improvements in PTSD symptoms. The use of this compound allowed for meticulous tracking of drug levels during treatment phases .
  • Reproductive Health Research : Investigations into the effects of Mifepristone on miscarriage management have utilized this compound to assess how variations in genetic markers influence drug sensitivity and outcomes .

Analytical Techniques

The application of this compound extends to various analytical techniques:

TechniqueDescription
Mass Spectrometry Utilized for quantifying drug concentrations and analyzing metabolic profiles.
High-Performance Liquid Chromatography (HPLC) Employed to separate and quantify drug metabolites with high precision.
Nuclear Magnetic Resonance (NMR) Used for structural elucidation of metabolites formed during drug metabolism.

Mechanism of Action

N-Demethyl Mifepristone-d3 exerts its effects by interacting with the same molecular targets as Mifepristone. It acts as an antagonist to progesterone and glucocorticoid receptors, inhibiting their activity. This inhibition leads to the disruption of progesterone-dependent processes, such as pregnancy maintenance, and the modulation of glucocorticoid-mediated effects, such as inflammation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Non-Deuterated Metabolites

Compound Key Features Analytical Performance (vs. N-Demethyl Mifepristone-d3) Reference
N-Desmethyl Mifepristone Non-deuterated metabolite of mifepristone; same pharmacological activity. Lower accuracy (97.0–110.2%) in spiked samples due to matrix effects .
N,N-Didesmethyl Mifepristone Secondary metabolite; reduced polarity compared to N-demethyl form. Higher variability (7.6% intra-day precision) and cross-reactivity in assays .

Deuterated Analogs in Pharmacokinetic Studies

Compound Application Key Differences from this compound Reference
Thiamphenicol-D3 Internal standard for antibiotic quantification. Lower molecular weight (258.35 g/mol vs. ~465 g/mol); simpler structure (C₁₂H₁₀D₅NO₃S) .
Pyrazole N-Demethyl Sildenafil-d3 Used in PDE5 inhibitor metabolite analysis. Larger molecular weight (463.57 g/mol); distinct heterocyclic structure (C₂₁H₂₅D₃N₆O₄S) .

Functional Analogs: N-Demethylated Metabolites of Other Drugs

Compound Parent Drug Metabolic Role Key Contrasts Reference
N-Demethyl Pefloxacin Pefloxacin Antibiotic metabolite; 5% of parent AUC in plasma . Lower analytical sensitivity (LOQ = 0.03 µg/mL vs. 0.5 ng/mL for Mifepristone-d3) .
N-Demethyl Acetamiprid Acetamiprid Insecticide metabolite; regulated in food residues. Higher regulatory focus on cumulative residues (summed with parent compound) .
N-Demethyl Spinetoram Spinetoram Photodegradation product in environmental studies. Degrades rapidly in aqueous environments; not used as an internal standard .

Research Findings and Data Tables

Table 1: Analytical Performance of this compound vs. Analogs

Parameter This compound N-Demethyl Pefloxacin Thiamphenicol-D3
LOQ 0.5 ng/mL 0.03 µg/mL Not specified
Accuracy (Recovery %) 97.0–110.2% 95–105% >98%
Intra-Day Precision (%) 2.3–9.8% <5.5% <3%

Table 2: Metabolic Stability and Regulatory Status

Compound Metabolic Stability Regulatory Considerations
This compound Stable in biological matrices; used for long-term studies . Listed as a reference standard for mifepristone assays .
N-Demethyl Acetamiprid Persists in food chains; cumulative residues monitored . MRLs established for animal-derived commodities .
N-Demethyl Spinetoram Degrades within 19 days under UV light . Not characterized for human toxicity .

Biological Activity

N-Demethyl Mifepristone-d3 is a deuterated derivative of Mifepristone, a well-known glucocorticoid and progesterone receptor antagonist. This compound has gained attention in pharmacological research due to its unique properties and potential applications in various biological studies. This article explores the biological activity of this compound, including its mechanism of action, chemical properties, and applications in research.

This compound is characterized by the presence of deuterium atoms, which enhance its stability and allow for precise tracking in metabolic studies. The compound undergoes various chemical reactions, including:

  • Oxidation: Leading to hydroxylated derivatives.
  • Reduction: Producing corresponding alcohols.
  • Substitution: Particularly at deuterium-labeled positions.

This compound acts primarily as an antagonist to both progesterone and glucocorticoid receptors . This antagonistic action disrupts progesterone-dependent processes, such as pregnancy maintenance, and modulates glucocorticoid-mediated effects, including inflammation and immune responses. By inhibiting these receptors, the compound can influence several physiological pathways critical for reproductive health and stress response management .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling allows researchers to track the compound's behavior in vivo more accurately, providing insights into its metabolic pathways compared to non-labeled compounds .

Research Applications

  • Metabolic Studies: Used as a tracer in studies examining the metabolic pathways of Mifepristone. The stable isotope labeling facilitates detailed pharmacokinetic analyses.
  • Receptor Interaction Studies: Investigates how Mifepristone and its metabolites interact with various biological targets, including hormone receptors and enzymes.
  • Drug Development: Assists in developing new drugs and formulations by providing insights into drug behavior in the body, which is crucial for optimizing therapeutic outcomes.

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionUnique Features
MifepristoneProgesterone and glucocorticoid antagonistParent compound
N-Demethyl MifepristoneSimilar to MifepristoneDeuterium-labeled for tracking
MetapristoneSimilar biological activitiesAnother metabolite

This compound is distinguished from its parent compound by its stable isotope labeling, which enhances its utility in scientific research compared to other metabolites like Metapristone .

Case Studies

Recent studies have highlighted the utility of this compound in various experimental contexts:

  • Pharmacokinetic Profiling: A study utilized this compound to assess the ADME characteristics of Mifepristone in animal models. The findings indicated significant differences in metabolic rates when tracked using deuterium labeling compared to traditional methods.
  • Receptor Binding Affinity: Research demonstrated that this compound exhibited comparable binding affinities to progesterone receptors as its parent compound, suggesting similar efficacy in receptor antagonism while allowing for enhanced tracking capabilities during experiments .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-Demethyl Mifepristone-d3, and how is deuteration confirmed?

  • Methodological Answer : Synthesis involves demethylation of the parent compound (Mifepristone) followed by deuterium incorporation at the N-methyl position. Demethylation is typically achieved via oxidative or enzymatic methods. Deuteration is confirmed using nuclear magnetic resonance (NMR) spectroscopy (to identify deuterium substitution patterns) and mass spectrometry (MS) (to verify molecular weight shifts of +3 Da due to three deuterium atoms). Cross-referencing with deuterated reference standards ensures accuracy .

Q. Which analytical techniques are recommended for characterizing this compound, and how do they differ from non-deuterated forms?

  • Methodological Answer :

  • Liquid chromatography-mass spectrometry (LC-MS) : Deuterated compounds exhibit distinct retention times and mass-to-charge (m/z) ratios compared to non-deuterated analogs.
  • High-performance liquid chromatography (HPLC) : Deuterium substitution can alter hydrophobicity, leading to slight retention time shifts.
  • Isotopic purity assessment : Use isotope ratio mass spectrometry (IRMS) to quantify deuterium enrichment (>98% is typical for research-grade standards) .

Q. How should researchers design experiments to assess the purity of this compound?

  • Methodological Answer :

  • Chromatographic separation : Employ reverse-phase HPLC with UV detection to isolate impurities.
  • Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify residual non-deuterated species.
  • Calibration curves : Compare against certified reference materials (CRMs) to validate accuracy. Ensure batch-to-batch consistency by analyzing multiple synthesis lots .

Advanced Research Questions

Q. How can isotope effects of deuterium in this compound be evaluated in metabolic stability studies?

  • Methodological Answer :

  • Comparative metabolic assays : Incubate deuterated and non-deuterated forms with liver microsomes or hepatocytes. Measure degradation rates using LC-MS/MS.
  • Kinetic isotope effect (KIE) analysis : Calculate kH/kDk_H/k_D ratios for enzymatic reactions (e.g., CYP450-mediated demethylation). A KIE >1 indicates slowed metabolism due to deuterium.
  • Control variables : Maintain identical incubation conditions (pH, temperature, enzyme concentration) to isolate isotope-specific effects .

Q. What strategies resolve discrepancies in quantitative analysis of this compound across different analytical platforms?

  • Methodological Answer :

  • Standardization : Use a common CRM across platforms (e.g., NIST-traceable standards).
  • Internal standards : Spike samples with isotopically labeled analogs (e.g., 13C^{13}C-labeled compounds) to correct for matrix effects.
  • Cross-validation : Compare data from LC-MS, GC-MS, and qNMR to identify systematic biases. Adjust calibration models using multivariate regression .

Q. What considerations are essential when integrating this compound into in vivo pharmacokinetic models?

  • Methodological Answer :

  • Dosing optimization : Conduct pilot studies to determine the minimum effective dose (MED) while accounting for deuterium-induced metabolic delays.
  • Bioanalytical validation : Validate extraction methods for plasma/tissue matrices to avoid interference from endogenous compounds.
  • Compartmental modeling : Use software (e.g., NONMEM) to model absorption/distribution parameters, incorporating deuterium-specific clearance rates. Ensure ethical compliance with in vivo protocols (e.g., 3Rs principles) .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in deuterium tracing studies involving this compound?

  • Methodological Answer :

  • Error source identification : Check for isotopic cross-talk in MS detectors or incomplete deuteration (e.g., via high-resolution MS).
  • Replicate experiments : Perform triplicate analyses under controlled conditions.
  • Meta-analysis : Compare findings with published datasets on structurally similar deuterated steroids to identify trends or outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.